

# A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Furoyl Chloride

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## Compound of Interest

Compound Name: 2-Furoyl chloride

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## Abstract

**2-Furoyl chloride** ( $C_5H_3ClO_2$ ), a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, possesses a reactivity profile that is intrinsically linked to its thermodynamic properties.<sup>[1][2][3][4][5]</sup> A thorough understanding of its enthalpy of formation, heat capacity, and entropy is critical for process safety, reaction optimization, and the development of robust synthetic routes. This guide provides a comprehensive overview of the thermodynamic landscape of **2-furoyl chloride**. In the absence of extensive experimental data for this specific compound, we present a framework for its thermodynamic characterization, grounded in established experimental methodologies and augmented by computational approaches. By examining analogous compounds and detailing the causality behind experimental designs, this document serves as an essential resource for scientists working with this versatile acylating agent.

## Introduction: The Significance of 2-Furoyl Chloride in Chemical Synthesis

**2-Furoyl chloride**, also known as furan-2-carbonyl chloride, is a colorless to pale yellow liquid characterized by a pungent odor.<sup>[6][7]</sup> It serves as a crucial building block in organic synthesis, valued for its ability to introduce the furoyl group into molecules.<sup>[4]</sup> This reactivity is leveraged

in the production of a variety of active pharmaceutical ingredients (APIs), including the anti-inflammatory agent mometasone furoate and the antibiotic ceftiofur.[1][5]

The energetic considerations of reactions involving **2-furoyl chloride** are paramount. Its high reactivity, while synthetically useful, also implies a significant release of energy upon reaction, particularly during hydrolysis and aminolysis.[8][9] A quantitative understanding of its thermodynamic properties is therefore not merely academic but a practical necessity for safe and efficient process scale-up.

Table 1: Physical and Chemical Properties of **2-Furoyl Chloride**

Property	Value	Source(s)
CAS Number	527-69-5	[10][11]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClO <sub>2</sub>	[10][11]
Molecular Weight	130.53 g/mol	[10][11]
Appearance	Colorless to light yellow/brown liquid	[6][7]
Density	1.324 g/mL at 25 °C	[7][12][13]
Melting Point	-2 °C	[7][13]
Boiling Point	173-174 °C	[7][12][13]
Solubility	Decomposes in water	[7][8]

## The Challenge of Thermodynamic Data for **2-Furoyl Chloride**

A thorough search of established thermodynamic databases, including the NIST Chemistry WebBook, reveals a conspicuous absence of experimentally determined values for the standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard molar entropy ( $S^\circ$ ), and heat capacity ( $C_p$ ) of **2-furoyl chloride**. [3][14][15] This data gap is not uncommon for reactive intermediates. However, recent advancements in computational chemistry provide a reliable avenue for the theoretical determination of these properties for furan derivatives. [1][16][17] Furthermore, by

examining the well-characterized thermodynamic properties of analogous compounds like benzoyl chloride, we can establish a reasonable framework for estimation and comparison.[\[12\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Experimental Determination of Thermodynamic Properties: A Methodological Guide

The following sections detail the authoritative experimental protocols for determining the key thermodynamic parameters of a reactive liquid like **2-furoyl chloride**. The principles described are foundational to thermochemical studies and provide a self-validating system for data acquisition.

### Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation is most accurately determined through combustion calorimetry. For a chlorinated organic compound, this requires a specialized approach to ensure complete combustion and to account for the formation of hydrochloric acid.

#### 3.1.1. Experimental Protocol: Rotating-Bomb Calorimetry

The use of a rotating-bomb calorimeter is the standard method for determining the enthalpy of combustion of organohalogen compounds.[\[22\]](#)[\[23\]](#)[\[24\]](#) This technique ensures that the combustion products, particularly aqueous hydrochloric acid, are in a well-defined final state.

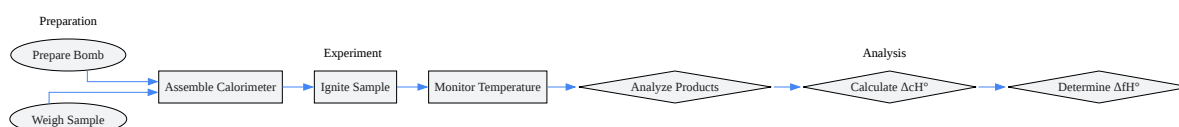
##### Step-by-Step Methodology:

- **Sample Preparation:** A precise mass of high-purity **2-furoyl chloride** is encapsulated in a gelatin capsule or a polyethylene ampoule. A known mass of a combustion aid, such as mineral oil, is added to promote complete combustion.
- **Bomb Preparation:** The bomb is charged with a small, precise amount of water or a reducing solution (e.g., arsenious oxide solution) to quantitatively convert all chlorine to chloride ions in solution. The bomb is then pressurized with a high-purity oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in the calorimeter can. The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings.

- **Combustion and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a stable final temperature is reached.
- **Post-Combustion Analysis:** The contents of the bomb are analyzed to determine the concentration of hydrochloric acid and any unburned carbon.
- **Calculation:** The heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter system (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

#### Causality Behind Experimental Choices:

- **Rotating Bomb:** Rotation of the bomb after combustion ensures that the inner surfaces are washed with the aqueous solution, leading to a homogeneous final state for the hydrochloric acid. This is crucial for an accurate thermodynamic correction.
- **High-Pressure Oxygen:** Ensures rapid and complete combustion of the sample.
- **Adiabatic Jacket:** Minimizes heat loss to the environment, a primary source of error in calorimetric measurements.



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Caption: Workflow for Bomb Calorimetry.

## Heat Capacity (Cp)

The heat capacity of a liquid can be determined with high accuracy using adiabatic calorimetry or differential scanning calorimetry (DSC).

### 3.2.1. Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry directly measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.<sup>[4][5][25][26][27]</sup>

Step-by-Step Methodology:

- **Calorimeter Cell:** A known mass of **2-furoyl chloride** is hermetically sealed in a calorimeter cell, which is equipped with a heater and a temperature sensor.
- **Adiabatic Shield:** The cell is placed within an adiabatic shield, the temperature of which is controlled to match the temperature of the cell at all times.
- **Heating and Measurement:** A precisely measured quantity of electrical energy is supplied to the heater in the cell, causing a small increase in temperature (typically 1-2 K).
- **Data Acquisition:** The temperature of the cell is monitored until thermal equilibrium is reached.
- **Calculation:** The heat capacity is calculated from the amount of energy supplied and the resulting temperature change.

Causality Behind Experimental Choices:

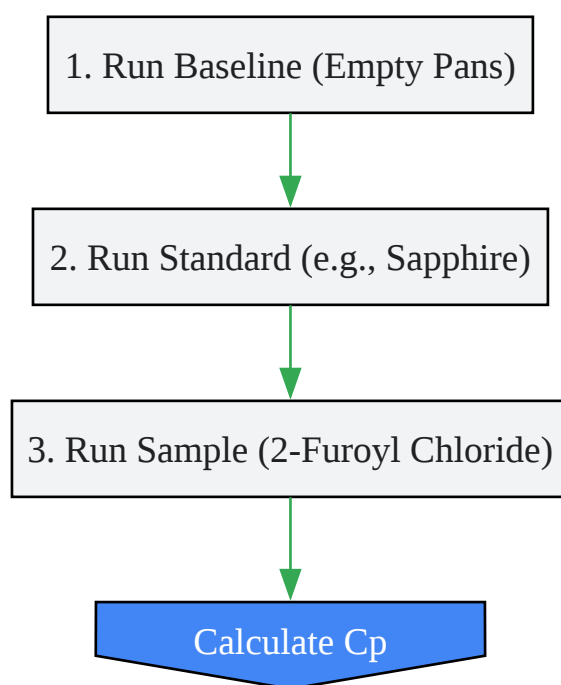
- **Adiabatic Shield:** By maintaining the shield at the same temperature as the sample cell, the heat leak is minimized, allowing for a direct and accurate measurement of the heat absorbed by the sample.
- **Hermetic Sealing:** Prevents any loss of the volatile sample during heating.

### 3.2.2. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a more common and rapid method for determining heat capacity.<sup>[28][29][30][31][32]</sup> It measures the difference in heat flow between a sample and a reference as a function of temperature.

#### Step-by-Step Methodology:

- **Baseline Measurement:** An empty sample pan and an empty reference pan are heated at a constant rate to obtain the baseline heat flow.
- **Standard Measurement:** A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.
- **Sample Measurement:** The standard is replaced with a known mass of **2-furoyl chloride**, and the measurement is repeated.
- **Calculation:** The heat capacity of the **2-furoyl chloride** is calculated by comparing its heat flow signal to that of the standard and the baseline.



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Caption: DSC Heat Capacity Measurement Workflow.

# Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level ab initio computational methods are invaluable for predicting the thermodynamic properties of molecules like **2-furoyl chloride**.<sup>[2][16][17]</sup> Methods such as G3 or DLPNO-CCSD(T) can calculate the standard enthalpy of formation in the gas phase with high accuracy, often rivaling or exceeding that of older experimental measurements.<sup>[17]</sup>

Workflow for Computational Determination of  $\Delta_f H^\circ$ :

- **Geometry Optimization:** The 3D structure of **2-furoyl chloride** is optimized to find its lowest energy conformation.
- **Frequency Calculation:** Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
- **Isodesmic Reaction Scheme:** A balanced chemical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For **2-furoyl chloride**, a suitable isodesmic reaction might be:
  - **2-Furoyl chloride** + Furan  $\rightarrow$  2-Furoic acid + Furan-2-carbaldehyde
- **Energy Calculation and  $\Delta_f H^\circ$  Determination:** The electronic energies of all species in the isodesmic reaction are calculated at a high level of theory. The enthalpy of reaction is then determined, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of **2-furoyl chloride** can be derived.

## Conclusion and Future Outlook

While direct experimental thermodynamic data for **2-furoyl chloride** remains elusive, this guide has outlined the authoritative experimental and computational methodologies required for its determination. For professionals in drug development and process chemistry, a precise understanding of the thermodynamic properties of this key intermediate is essential for ensuring safety, optimizing reaction conditions, and achieving process scalability. The protocols

for bomb calorimetry, adiabatic calorimetry, and DSC, coupled with the predictive power of modern computational chemistry, provide a robust framework for filling this critical data gap. It is recommended that future work focus on the experimental determination of these properties to validate computational models and to provide benchmark data for the broader class of furan-based acyl chlorides.

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